molecular formula C9H13N3 B15291513 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Katalognummer: B15291513
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: GSNYLRPOWBOXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound based on the fused bicyclic imidazo[1,2-b]pyrazole scaffold , a structure recognized as a privileged scaffold in medicinal chemistry for its versatility in interacting with diverse biological targets . This specific derivative, featuring isopropyl and methyl substituents, is offered as a high-purity building block for drug discovery and development programs. The imidazo[1,2-b]pyrazole core is a subject of significant research interest due to its wide spectrum of reported biological activities. Derivatives of this scaffold have been investigated for potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties . In particular, research indicates that certain imidazo[1,2-b]pyrazole carboxamide derivatives can induce differentiation-coupled apoptosis (programmed cell death) in immature myeloid cells, suggesting a promising mechanism for oncology research, such as in acute myeloid leukemia (AML) . Furthermore, this scaffold is explored as a non-classical isostere of the indole ring , a common structure in pharmaceuticals. Replacing an indole with an imidazo[1,2-b]pyrazole system has been shown to significantly improve aqueous solubility, which is a critical parameter for optimizing the pharmacokinetic properties of drug candidates . This product is intended for use in scientific research and laboratory experiments only . It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

6-methyl-1-propan-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C9H13N3/c1-7(2)11-4-5-12-9(11)6-8(3)10-12/h4-7H,1-3H3

InChI-Schlüssel

GSNYLRPOWBOXKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=CN(C2=C1)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyrazole ring. Common reagents include halides, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Lipophilicity : The 1-isopropyl group in the target compound reduces logD by ~1.5 units compared to indole-based drugs (e.g., pruvanserin), enhancing solubility .
  • Electrophilic Reactivity : Chloroethyl substituents (as in ) increase reactivity, making such derivatives suitable for cross-coupling reactions.
  • Biological Selectivity : Bulky substituents (e.g., cyclobutylmethyl in ) improve binding specificity to kinase active sites.

Comparison Insights :

  • The target compound’s synthesis leverages Br/Mg-exchange for selective functionalization, enabling precise control over substituent placement .
  • In contrast, pyrazolo[1,5-a]pyrimidines require iminophosphorane intermediates, which limit scalability due to air-sensitive reagents .

Pharmacological and Physicochemical Profiles

Solubility and Bioavailability

  • 1-Isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole : LogD = 1.2 (pH 7.4), solubility = 12 mg/mL in PBS. This surpasses indole analogs (logD ~2.7, solubility <5 mg/mL) .
  • 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazole-1-acetonitrile : LogD = 2.8 (predicted), solubility = 3 mg/mL. The tert-butyl group increases hydrophobicity, reducing bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrazole precursors with formamide or urea under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–120°C . Key steps include:

  • Precursor functionalization : Introducing isopropyl and methyl groups via alkylation or nucleophilic substitution.
  • Cyclization : Optimizing temperature and catalyst (e.g., p-toluenesulfonic acid) to enhance ring closure efficiency .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the compound (>95% purity) .
    • Optimization Strategies :
  • Continuous flow reactors improve reproducibility and scalability .
  • Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl CH₃ splitting at δ 1.2–1.5 ppm) .
  • HPLC-MS : Purity assessment and molecular weight verification (theoretical MW: 191.25 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .
    • Physicochemical Profiling :
  • LogP determination : Shake-flask method or computational tools (e.g., MarvinSuite) to predict lipophilicity .
  • Solubility : Use of biorelevant media (FaSSIF/FeSSIF) for preclinical formulation guidance .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for imidazo[1,2-b]pyrazole derivatives in anticancer research?

  • Key Findings :

  • Position 6 substituents : Methyl groups enhance cytotoxicity (e.g., IC₅₀ = 0.8 µM against HL-60 cells) by increasing membrane permeability .
  • Position 1 substituents : Bulky groups (e.g., isopropyl) improve target selectivity by reducing off-target binding .
  • Electron-withdrawing groups : Chloro or trifluoromethyl at position 7 stabilize π-π stacking with kinase active sites .
    • Table 1 : SAR Summary for Anticancer Activity
Substituent PositionGroupEffect on IC₅₀Target
1Isopropyl↓ 40% (vs. ethyl)CDK2
6MethylIC₅₀ = 0.8 µMHL-60
7Cl↑ Apoptosis (caspase-3 activation)HeLa

Q. How can conflicting data on biological activity across studies be resolved?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., HL-60 vs. MCF-7) or incubation times .
  • Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC pre-assay) .
    • Mitigation Strategies :
  • Standardized protocols : Use CLSI guidelines for cell viability assays (e.g., MTT) .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside caspase-3 Western blotting .

Q. What mechanistic insights explain the compound’s interaction with kinase targets?

  • Proposed Mechanism :

  • ATP-binding pocket competition : The imidazo[1,2-b]pyrazole core mimics adenine, forming hydrogen bonds with kinase hinge regions (e.g., CDK2 Val18) .
  • Allosteric modulation : Isopropyl group induces conformational changes in ERK2, blocking substrate phosphorylation .
    • Validation Methods :
  • Molecular docking : AutoDock Vina simulations with PDB 1KE5 .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Approaches :

  • Prodrug design : Phosphate esterification of hydroxyl groups to enhance aqueous solubility .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., position 6 methyl oxidation) for deuterium replacement .
    • In Vivo Optimization :
  • PK/PD modeling : Adjust dosing intervals based on t₁/₂ (e.g., 4.2 hrs in murine models) .
  • Nanoformulation : PLGA nanoparticles for sustained release and reduced renal clearance .

Methodological Considerations

Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

  • Experimental Design :

  • Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) with cisplatin or paclitaxel .
  • Transcriptomic profiling : RNA-seq to identify pathways upregulated in synergy (e.g., p53/MDM2) .
    • Controls : Include monotherapy arms and vehicle controls to isolate combinatorial effects .

Q. What computational tools are recommended for predicting off-target interactions?

  • Tools :

  • SwissTargetPrediction : Prioritize kinase and GPCR targets .
  • Molecular dynamics (MD) : AMBER or GROMACS to simulate binding stability over 100 ns .
    • Validation : Cross-reference with STRING database for pathway enrichment analysis .

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